molecular formula C7H8N2O4 B182992 3,4,5-Trihydroxybenzhydrazide CAS No. 5782-85-4

3,4,5-Trihydroxybenzhydrazide

Cat. No.: B182992
CAS No.: 5782-85-4
M. Wt: 184.15 g/mol
InChI Key: FBCVSPDPLQWYJV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,5-Trihydroxybenzhydrazide can be synthesized through the reaction of 3,4,5-trihydroxybenzaldehyde with hydrazine . The reaction typically occurs in an anhydrous ethanol solvent at 298 K, requiring prolonged heating and stirring to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process generally involves the same principles as laboratory preparation, scaled up to meet industrial demands. This includes the use of larger reaction vessels, controlled heating, and efficient stirring mechanisms to ensure uniformity and yield.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trihydroxybenzhydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydroxyl groups on the benzene ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, sulfonyl chlorides, or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3,4,5-Trihydroxybenzhydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-trihydroxybenzhydrazide primarily involves its strong reducing properties and ability to chelate metal ions . By forming complexes with metal ions, it can alter their chemical reactivity and biological availability. This chelation process is crucial in its role as an analytical reagent and in potential pharmaceutical applications.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trihydroxybenzoic acid:

    3,4-Dihydroxybenzhydrazide: Lacks one hydroxyl group compared to 3,4,5-trihydroxybenzhydrazide.

    3,5-Dihydroxybenzhydrazide: Similar structure but with hydroxyl groups in different positions.

Uniqueness

This compound is unique due to its specific arrangement of hydroxyl groups and hydrazide functionality, which confer distinct chemical properties such as strong reducing power and chelating ability. These properties make it particularly useful in analytical chemistry and potential pharmaceutical applications.

Properties

IUPAC Name

3,4,5-trihydroxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c8-9-7(13)3-1-4(10)6(12)5(11)2-3/h1-2,10-12H,8H2,(H,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCVSPDPLQWYJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343861
Record name 3,4,5-Trihydroxybenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5782-85-4
Record name 3,4,5-Trihydroxybenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5782-85-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and spectroscopic data of 3,4,5-Trihydroxybenzohydrazide?

A1: 3,4,5-Trihydroxybenzohydrazide (also known as galloyl hydrazide) has the molecular formula C7H8N2O4. Spectroscopic characterization using Fourier Transform Infrared (FTIR) spectroscopy reveals characteristic peaks corresponding to the various functional groups present in the molecule. [] Additionally, Mass Spectrometry (MS) can be employed to determine the molecular weight and fragmentation pattern of the compound. []

Q2: How does the structure of 3,4,5-Trihydroxybenzohydrazide influence its crystal packing?

A2: The crystal structure of 3,4,5-Trihydroxybenzohydrazide is stabilized by a network of hydrogen bonds. The hydroxyl groups and the hydrazide moiety participate in both intramolecular and intermolecular hydrogen bonding, leading to the formation of a three-dimensional network in the crystal lattice. []

Q3: What are the potential applications of 3,4,5-Trihydroxybenzohydrazide in material science?

A3: Research suggests that 3,4,5-Trihydroxybenzohydrazide shows promise as an additive in natural rubber composites. Studies have demonstrated its potential to enhance the mechanical properties, crosslink density, and antioxidant properties of natural rubber. [] This indicates its potential utility in improving the performance and durability of rubber products.

Q4: How does 3,4,5-Trihydroxybenzohydrazide interact with natural rubber, and what are the observed effects?

A4: When incorporated into natural rubber, 3,4,5-Trihydroxybenzohydrazide acts as a secondary accelerator, influencing the vulcanization process. [] This interaction leads to improved crosslinking of the rubber molecules, resulting in enhanced mechanical strength and stability. Moreover, it exhibits antioxidant properties, potentially protecting the rubber from degradation caused by oxidation. []

Q5: Can 3,4,5-Trihydroxybenzohydrazide be used to synthesize Schiff base ligands and their metal complexes?

A5: Yes, 3,4,5-Trihydroxybenzohydrazide serves as a valuable precursor for synthesizing Schiff base ligands. By reacting it with aldehydes, such as 5-bromo-2-hydroxybenzaldehyde, a Schiff base can be formed. [] This Schiff base can then be used to chelate various metal ions, including Ni(II), Cu(II), Zn(II), and Cd(II), leading to the formation of metal complexes with potentially interesting properties. []

Q6: What are the potential applications of 3,4,5-Trihydroxybenzohydrazide-derived Schiff bases?

A6: Schiff bases derived from 3,4,5-Trihydroxybenzohydrazide, particularly those incorporating ketone functionalities, have shown potential as acetylcholinesterase inhibitors with antioxidant activities. [] This dual functionality makes them interesting candidates for further investigation in the context of Alzheimer's disease treatment.

Q7: Have any computational studies been conducted on 3,4,5-Trihydroxybenzohydrazide and its derivatives?

A7: Yes, molecular docking simulations have been performed to understand the interaction of 3,4,5-Trihydroxybenzohydrazide-derived Schiff bases with the active site of human acetylcholinesterase. [] These simulations provide insights into the potential binding modes and interactions responsible for the observed inhibitory activity.

Q8: Has the environmental impact of 3,4,5-Trihydroxybenzohydrazide been studied?

A8: While the provided research focuses on the synthesis, characterization, and potential applications of 3,4,5-Trihydroxybenzohydrazide, it doesn't delve into its environmental impact or degradation pathways. Further research is needed to assess its ecotoxicological effects and potential for bioaccumulation.

Q9: What analytical techniques are employed to characterize and quantify 3,4,5-Trihydroxybenzohydrazide?

A9: Various analytical techniques are crucial for studying 3,4,5-Trihydroxybenzohydrazide. FTIR spectroscopy is valuable for identifying functional groups present in the molecule. [] MS helps determine the molecular weight and fragmentation patterns, providing structural information. [] Additionally, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to gain a deeper understanding of the compound's structure and properties.

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